molecular formula C21H24O9 B12757098 methyl (2Z,7E)-10-(2,3-dimethyloxirane-2-carbonyl)oxy-9-hydroxy-3-methyl-12-methylidene-13-oxo-5,14-dioxatricyclo[9.3.0.04,6]tetradeca-2,7-diene-8-carboxylate CAS No. 35852-26-7

methyl (2Z,7E)-10-(2,3-dimethyloxirane-2-carbonyl)oxy-9-hydroxy-3-methyl-12-methylidene-13-oxo-5,14-dioxatricyclo[9.3.0.04,6]tetradeca-2,7-diene-8-carboxylate

Cat. No.: B12757098
CAS No.: 35852-26-7
M. Wt: 420.4 g/mol
InChI Key: ZFFQDPLDTMMAKO-FAWHLJIPSA-N
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Description

Methyl (2Z,7E)-10-(2,3-dimethyloxirane-2-carbonyl)oxy-9-hydroxy-3-methyl-12-methylidene-13-oxo-5,14-dioxatricyclo[93004,6]tetradeca-2,7-diene-8-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as oxirane, hydroxyl, and carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z,7E)-10-(2,3-dimethyloxirane-2-carbonyl)oxy-9-hydroxy-3-methyl-12-methylidene-13-oxo-5,14-dioxatricyclo[9.3.0.04,6]tetradeca-2,7-diene-8-carboxylate involves multiple steps, starting from simpler organic molecules. The key steps typically include the formation of the oxirane ring, the introduction of the hydroxyl and carbonyl groups, and the final assembly of the tricyclic structure. Specific reaction conditions such as temperature, pressure, and the use of catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z,7E)-10-(2,3-dimethyloxirane-2-carbonyl)oxy-9-hydroxy-3-methyl-12-methylidene-13-oxo-5,14-dioxatricyclo[9.3.0.04,6]tetradeca-2,7-diene-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as solvent choice, temperature, and pH are critical for controlling the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

Methyl (2Z,7E)-10-(2,3-dimethyloxirane-2-carbonyl)oxy-9-hydroxy-3-methyl-12-methylidene-13-oxo-5,14-dioxatricyclo[9.3.0.04,6]tetradeca-2,7-diene-8-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of methyl (2Z,7E)-10-(2,3-dimethyloxirane-2-carbonyl)oxy-9-hydroxy-3-methyl-12-methylidene-13-oxo-5,14-dioxatricyclo[9.3.0.04,6]tetradeca-2,7-diene-8-carboxylate involves its interaction with specific molecular targets and pathways. The oxirane ring, for example, can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or DNA. This can result in the modulation of biological pathways and the exertion of therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxirane-containing molecules and tricyclic structures with hydroxyl and carbonyl groups. Examples include:

  • 2,3-Dimethyloxirane
  • Tricyclo[9.3.0.04,6]tetradeca-2,7-diene derivatives

Uniqueness

Methyl (2Z,7E)-10-(2,3-dimethyloxirane-2-carbonyl)oxy-9-hydroxy-3-methyl-12-methylidene-13-oxo-5,14-dioxatricyclo[93004,6]tetradeca-2,7-diene-8-carboxylate is unique due to its specific combination of functional groups and its complex tricyclic structure

Properties

CAS No.

35852-26-7

Molecular Formula

C21H24O9

Molecular Weight

420.4 g/mol

IUPAC Name

methyl (2Z,7E)-10-(2,3-dimethyloxirane-2-carbonyl)oxy-9-hydroxy-3-methyl-12-methylidene-13-oxo-5,14-dioxatricyclo[9.3.0.04,6]tetradeca-2,7-diene-8-carboxylate

InChI

InChI=1S/C21H24O9/c1-8-6-12-14(9(2)18(23)28-12)17(29-20(25)21(4)10(3)30-21)15(22)11(19(24)26-5)7-13-16(8)27-13/h6-7,10,12-17,22H,2H2,1,3-5H3/b8-6-,11-7+

InChI Key

ZFFQDPLDTMMAKO-FAWHLJIPSA-N

Isomeric SMILES

CC1C(O1)(C)C(=O)OC2C3C(/C=C(\C4C(O4)/C=C(\C2O)/C(=O)OC)/C)OC(=O)C3=C

Canonical SMILES

CC1C(O1)(C)C(=O)OC2C3C(C=C(C4C(O4)C=C(C2O)C(=O)OC)C)OC(=O)C3=C

Origin of Product

United States

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